
2-(Oxomethylidene)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxomethylidene)but-3-enoic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of butenoic acid and is characterized by the presence of a ketone group (oxomethylidene) attached to the but-3-enoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxomethylidene)but-3-enoic acid can be achieved through several methods. One common approach involves the reaction of acryloyl chloride with a suitable nucleophile under controlled conditions. Another method includes the biosynthesis from dibenzofuran using lateral dioxygenation in a Pseudomonas putida strain . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as trimethylsilyl triflate (TMSOTf) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxomethylidene)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxomethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include various derivatives of butenoic acid, such as alcohols, carboxylic acids, and substituted butenoic acids. These products can be further utilized in various chemical applications.
Wissenschaftliche Forschungsanwendungen
2-(Oxomethylidene)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Oxomethylidene)but-3-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Crotonic acid (trans-2-butenoic acid)
- Isocrotonic acid (cis-2-butenoic acid)
- 3-Butenoic acid (but-3-enoic acid)
Uniqueness
2-(Oxomethylidene)but-3-enoic acid is unique due to the presence of the oxomethylidene group, which imparts distinct reactivity compared to other butenoic acid derivatives. This functional group allows for specific chemical transformations that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
106007-69-6 |
|---|---|
Molekularformel |
C5H4O3 |
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
2-formylbut-3-enoate |
InChI |
InChI=1S/C5H4O3/c1-2-4(3-6)5(7)8/h2-3H,1H2 |
InChI-Schlüssel |
HIUGVBBQNOATMK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[C+](C=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



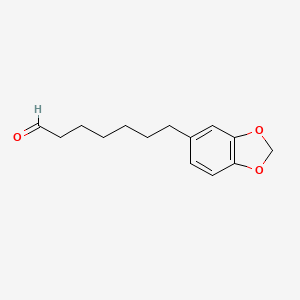
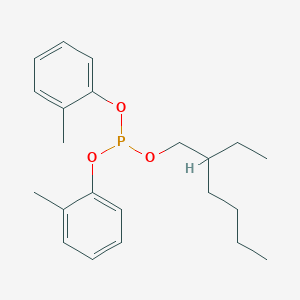
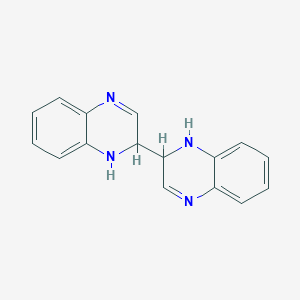
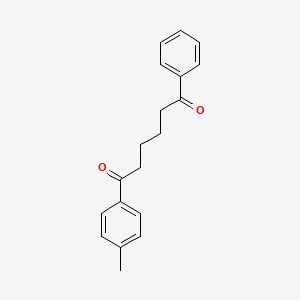
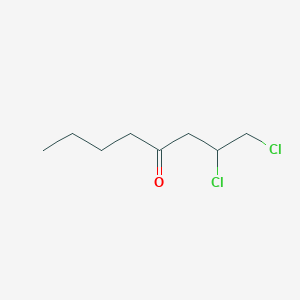
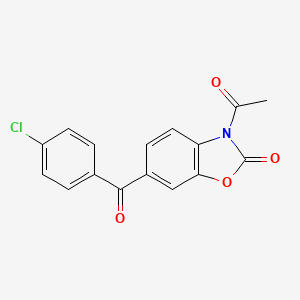
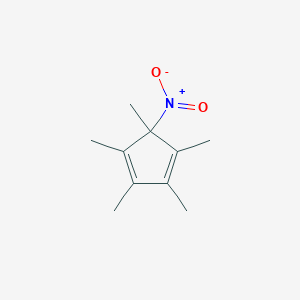
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

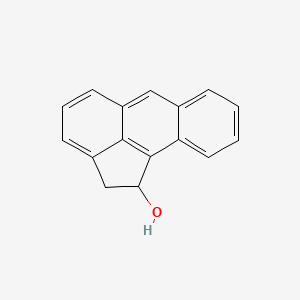
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
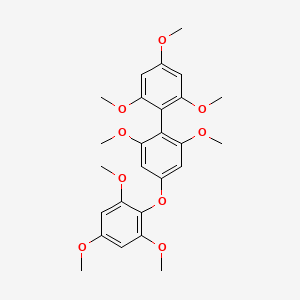
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
